N-(4-Methoxybenzyl)-N-methylamine
Overview
Description
“N-(4-Methoxybenzyl)-N-methylamine” seems to be a derivative of "4-Methoxybenzyl alcohol" . The “4-Methoxybenzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) with a methoxy group (OCH3) attached to the 4th carbon of the phenyl ring . The “N-methylamine” part refers to an amine group (NH2) where one of the hydrogens is replaced by a methyl group (CH3) .
Scientific Research Applications
Reactions with Amines
N-(4-Methoxybenzyl)-N-methylamine demonstrates interesting reactivity in chemical synthesis. A study by Blokhin et al. (1990) found that the reaction of 4-methoxybenzylideneiminium salts with various amines results in different chemical transformations. For instance, methylamine and dimethylamine lead to the replacement of the methoxy group by an alkylamino-group, while piperidine creates a bis-(4-methoxybenzyl)pyridine compound (Blokhin et al., 1990).
Analytical Characterization
Several studies have focused on the analytical characterization of this compound derivatives. Westphal et al. (2016) conducted an analysis on N-(ortho-methoxybenzyl)amines and found that mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopy provide crucial data for characterizing these compounds (Westphal, Girreser, & Waldmüller, 2016).
Metabolism and Pharmacokinetics
Research has also explored the metabolism and pharmacokinetic properties of derivatives of this compound. Caspar et al. (2017) used LC-HR-MS/MS to identify the phase I and II metabolites of 4-EA-NBOMe (a derivative) in rat urine and human liver S9 incubates. The study provided a comprehensive analysis of metabolite formation, involved monooxygenases, and detectability in standard urine screening approaches (Caspar, Westphal, Meyer, & Maurer, 2017).
Chemical Synthesis
The compound's utility in chemical synthesis is highlighted in the work of Robbins et al. (2015), who explored the synthesis and reactivity of oxorhenium(V) complexes, including those with a 4-methoxybenzyl group. This research contributes to the understanding of the reactivity of such complexes and their potential applications in various chemical reactions (Robbins, Lilly, Smeltz, Boyle, & Ison, 2015).
Vibrational Assignments
Dunkers and Ishida (1995) conducted a study on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a related compound, to understand its vibrational properties. They focused on the fingerprint region of infrared and Raman spectra, providing insights into the molecular vibrations and structure of such compounds (Dunkers & Ishida, 1995).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJFPNKGGAPZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220466 | |
Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-24-9 | |
Record name | N-Methyl-4-methoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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